molecular formula C22H19BrINO5 B11088670 2-bromo-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl butanoate

2-bromo-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl butanoate

Cat. No.: B11088670
M. Wt: 584.2 g/mol
InChI Key: XSPCNCIAJNUANA-MFOYZWKCSA-N
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Description

2-BROMO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENYL BUTYRATE is a complex organic compound characterized by its unique structure, which includes bromine, iodine, and methoxy functional groups

Preparation Methods

The synthesis of 2-BROMO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENYL BUTYRATE involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-bromo-4-iodophenyl butyrate and 3-iodo-4-methylphenyl oxazole derivatives.

    Reaction Conditions: The key steps involve the formation of the oxazole ring and subsequent coupling reactions. Typical reaction conditions include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-BROMO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENYL BUTYRATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted phenyl and oxazole derivatives.

Scientific Research Applications

2-BROMO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENYL BUTYRATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of advanced materials, including polymers and coatings with specific functional properties.

Mechanism of Action

The mechanism of action of 2-BROMO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENYL BUTYRATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form specific interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-BROMO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENYL BUTYRATE can be compared with other similar compounds, such as:

    2-Bromo-4-iodotoluene: Similar in structure but lacks the oxazole ring and methoxy group.

    2-Bromo-4-iodophenyl butyrate: Shares the bromine and iodine functional groups but differs in the overall structure.

    3-Iodo-4-methylphenyl oxazole: Contains the oxazole ring but lacks the bromine and methoxy groups.

The uniqueness of 2-BROMO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENYL BUTYRATE lies in its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H19BrINO5

Molecular Weight

584.2 g/mol

IUPAC Name

[2-bromo-4-[(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-6-methoxyphenyl] butanoate

InChI

InChI=1S/C22H19BrINO5/c1-4-5-19(26)29-20-15(23)8-13(10-18(20)28-3)9-17-22(27)30-21(25-17)14-7-6-12(2)16(24)11-14/h6-11H,4-5H2,1-3H3/b17-9-

InChI Key

XSPCNCIAJNUANA-MFOYZWKCSA-N

Isomeric SMILES

CCCC(=O)OC1=C(C=C(C=C1Br)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)C)I)OC

Canonical SMILES

CCCC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)C)I)OC

Origin of Product

United States

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